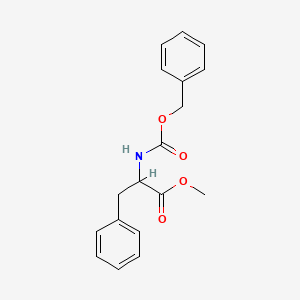

Z-Phe-ome

Description

Structural Classification and Significance of Z-Phe-OMe within Protected Amino Acid Derivatives

This compound is classified as a protected amino acid derivative. Its structure consists of the amino acid L-phenylalanine with two key modifications: the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is esterified with a methyl group. ontosight.aichemsrc.com This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions at the reactive amino and carboxyl termini during coupling procedures. ontosight.ai

The benzyloxycarbonyl group is a commonly used Nα-protecting group in peptide synthesis, particularly in solution-phase strategies. ug.edu.pl It is stable under various conditions but can be removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid or TFA. ug.edu.pl The methyl ester at the C-terminus serves to protect the carboxyl group and can be later hydrolyzed to reveal the free carboxylic acid, allowing for further peptide elongation or modification.

The significance of this compound lies in its role as a precisely functionalized phenylalanine unit. By protecting the amino and carboxyl groups, it ensures that peptide bond formation occurs specifically at the intended site when coupled with another amino acid or peptide fragment. This controlled reactivity is essential for the stepwise construction of complex peptide sequences with defined lengths and amino acid arrangements.

Foundational Role of this compound as a Synthetic Intermediate in Peptide Chemistry

This compound serves as a crucial synthetic intermediate in both chemical and enzymatic peptide synthesis. It acts as an "acyl acceptor" or "amino component" in coupling reactions, where its free amino group (after removal of the Z group) or its esterified carboxyl group can participate in the formation of a new peptide bond with an activated carboxyl group of another protected amino acid or peptide.

Enzymatic synthesis methods, in particular, have utilized this compound as a substrate. For example, thermolysin, a neutral protease, has been employed to catalyze the synthesis of protected peptides using Z-protected amino acids and amino acid esters like Phe-OMe. nih.govresearchgate.net Studies have investigated the kinetics and equilibrium of reactions involving this compound in various solvent systems, including aqueous/organic biphasic mixtures. nih.gov The synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester (Z-Phe-Phe-OMe), a protected dipeptide, has been studied using thermolysin-catalyzed reactions where this compound acts as the carboxyl component or amino component depending on the synthesis strategy. nih.govnih.gov

Another example involves the synthesis of Z-Ala-Phe-OMe, where Z-Ala-OH (N-Benzyloxycarbonyl-L-Alanine) is coupled with HCl.Phe-OMe (L-Phenylalanine Methyl Ester Hydrochloride) using thermolysin as a catalyst. rsc.org This reaction demonstrates the use of this compound (or its salt form) as the amino component in enzymatic peptide synthesis. The yield of Z-Ala-Phe-OMe in such reactions can be influenced by factors like temperature and solvent composition. For instance, in a thermolysin-catalyzed synthesis, a yield of 66% was reported at 50 °C in a specific buffer system. rsc.org

This compound is also used in the synthesis of more complex peptide derivatives. For instance, it can be a precursor for compounds like Z-Val-Phe-OMe, a protected dipeptide intermediate. ontosight.aichemimpex.com

Here is a representative data point regarding the synthesis of Z-Ala-Phe-OMe:

| Reactants | Enzyme | Temperature (°C) | Solvent System | Product | Yield (%) |

| Z-Ala-OH, Phe-OMe.HCl | Thermolysin | 50 | 0.2 M acetate (B1210297) buffer (pH 6) with additives | Z-Ala-Phe-OMe | 66 |

This table illustrates how this compound is formed through the enzymatic coupling of a protected amino acid and a phenylalanine methyl ester derivative.

Interdisciplinary Research Domains Characterized by this compound Application

The application of this compound extends across several interdisciplinary research domains, primarily those involving the synthesis and study of peptides and peptidomimetics. Its foundational role in peptide synthesis makes it relevant to:

Chemical Biology: this compound is utilized in the creation of custom peptides and peptide derivatives used to probe biological processes, study enzyme activity, and investigate protein interactions. chemimpex.com The ability to synthesize precisely defined peptide sequences is crucial for understanding their biological functions.

Drug Discovery and Development: Protected amino acids like this compound are essential building blocks in the synthesis of potential therapeutic agents, including those with reported antimicrobial, antiviral, and anticancer properties. ontosight.ai Its use in the synthesis of bioactive peptides contributes to the development of peptide-based drugs. chemimpex.com For example, protected dipeptides containing phenylalanine residues have been explored for their biological activities. ontosight.ai

Enzymology and Biocatalysis: Research into enzymatic peptide synthesis frequently employs this compound or related protected amino acid esters as substrates to optimize reaction conditions, study enzyme specificity, and develop efficient biocatalytic routes for peptide production. nih.govresearchgate.netnih.gov Studies have investigated the influence of solvent systems and enzyme immobilization on the yield and rate of reactions involving this compound. nih.govnih.gov

Materials Science (related to peptide self-assembly): While not the primary focus, the ability to synthesize peptides containing phenylalanine residues, facilitated by intermediates like this compound, is relevant to the study of peptide self-assembly and the creation of novel biomaterials.

Research findings highlight the importance of this compound in facilitating controlled peptide bond formation, enabling the synthesis of diverse peptide structures for various downstream applications in chemical biology and related fields.

Structure

3D Structure

Properties

Molecular Formula |

C18H19NO4 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

methyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21) |

InChI Key |

BBACSHIJBOGXKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Enzymatic Transformations Involving Z Phe Ome

Chemical Synthesis Routes for Z-Phe-OMe Production

The chemical synthesis of this compound typically involves the esterification of N-protected phenylalanine. One common approach involves the reaction of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with methanol (B129727) in the presence of a coupling agent or an acid catalyst. For instance, the synthesis of N-(N-benzyloxycarbonyl-L-phenylalanyl)-L-isoleucine methyl ester, which involves a Z-Phe moiety, utilizes N-benzyloxycarbonyl-L-phenylalanine and L-isoleucine methyl ester hydrochloride dissolved in anhydrous dichloromethane (B109758) with the addition of triethylamine (B128534) and 1-methanesulfonyloxy-1,2,3-benzotriazole prepchem.com. While this specific example is for a dipeptide, the principle of coupling a Z-protected amino acid with an amino acid ester is fundamental to this compound synthesis or its incorporation into peptides.

Another method for synthesizing protected dipeptide esters, such as Z-Phe-Leu-OMe, involves reacting Z-Phe-OH with HCl H-Leu-OMe in chloroform (B151607) using coupling agents like EDCI and HOAt google.com. These methods highlight the use of Z-Phe-OH as the starting material for introducing the Z-Phe moiety, followed by esterification or peptide bond formation with a methyl ester.

This compound as an Acyl Acceptor in Enzyme-Catalyzed Peptide Synthesis

Enzyme-catalyzed peptide synthesis offers an attractive alternative to chemical methods, often providing higher specificity and operating under milder conditions. This compound, acting as an acyl acceptor (the nucleophile), is frequently utilized in such reactions, where a protease or other enzyme catalyzes the formation of a peptide bond between a protected amino acid (the acyl donor) and the amino group of Phe-OMe.

Thermolysin-Mediated Peptide Bond Formation with this compound Analogues

Thermolysin, a thermostable metalloprotease from Bacillus thermoproteolyticus, is widely used for catalyzing peptide synthesis, particularly for hydrophobic amino acids at the P1' position (the amino acid residue on the C-terminal side of the scissile bond). This compound (or Phe-OMe as the acyl acceptor) is a common substrate in thermolysin-catalyzed reactions to form protected dipeptides.

For example, the synthesis of Z-Ala-Phe-OMe is efficiently catalyzed by thermolysin using Z-Ala-OH as the acyl donor and Phe-OMe.HCl as the acyl acceptor in buffer systems, often containing additives like calcium acetate (B1210297) and ammonium (B1175870) sulfate (B86663) to enhance yield and enzyme stability rsc.org. The reaction is typically conducted at elevated temperatures, around 50 °C, and can yield significant amounts of the protected dipeptide, which may precipitate out of the reaction medium, simplifying purification rsc.org.

Thermolysin-catalyzed peptide synthesis using Z-Phe and Phe-OMe as substrates has been studied in various solvent systems, including water-organic one-phase systems. The presence and concentration of organic solvents can significantly influence enzymatic activity, sometimes showing an "organic activity" profile where activity increases with solvent content up to a point, then decreases tandfonline.comoup.com. The synthesis of Z-Phe-Phe-OMe from Z-Phe and Phe-OMe is another example where thermolysin is employed, and the kinetics in aqueous/organic biphasic systems have been investigated nih.gov. The yield of Z-Asp-Phe-OMe, a precursor to aspartame, is also achieved through thermolysin-catalyzed condensation of Z-Asp-OH and Phe-OMe portlandpress.comrsc.org.

Pepsin-Catalyzed Condensation Reactions Utilizing Phenylalanine Methyl Ester Moieties

Pepsin, an aspartic protease, has also been explored for peptide synthesis, particularly in organic media. Studies have investigated pepsin-catalyzed synthesis of protected peptides like Z-Phe-Phe-OMe in two-phase systems with a small percentage of aqueous phase nih.gov. The nature of the organic solvent significantly impacts the yield, with more hydrophobic solvents generally resulting in better yields despite potentially lower substrate solubility nih.gov.

While this compound itself might not always be the direct acyl acceptor in pepsin-catalyzed condensation reactions (pepsin typically cleaves peptide bonds), studies on pepsin's mechanism and inhibition involve phenylalanine-containing substrates and inhibitors like Ac-Phe-OMe, highlighting the enzyme's interaction with phenylalanine derivatives nih.gov. Furthermore, the use of Z-L-X-OMe (where X includes Phe) as acyl donors in coupling reactions catalyzed by commercial porcine pancreatic lipase (B570770) preparations, which may contain contaminating proteases like alpha-chymotrypsin and trypsin, suggests the potential for pepsin (another pancreatic protease) to interact with or catalyze reactions involving phenylalanine methyl ester moieties under certain conditions scielo.brscielo.br.

Alpha-Chymotrypsin and Serine Protease-Catalyzed Ester Hydrolysis of this compound Containing Peptides

Alpha-chymotrypsin, a well-studied serine protease, is known for its esterase activity and its specificity for cleaving peptide bonds on the carboxyl side of aromatic amino acids like phenylalanine. This compound containing peptides can serve as substrates for alpha-chymotrypsin-catalyzed hydrolysis. For instance, Z-Ala-Phe-OMe can undergo ester hydrolysis catalyzed by alpha-bovine chymotrypsin (B1334515) to yield Z-Ala-Phe-OH rsc.org.

Alpha-chymotrypsin and other serine proteases catalyze the hydrolysis of esters and amides of aromatic amino acids google.com. Z-Ala-Phe-OMe has been used as a model amide to study the serine protease catalyzed hydrolysis of peptides . The rate of coupling between N-alpha-benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) and leucine (B10760876) has been examined in solid-phase peptide synthesis catalyzed by ion-paired alpha-chymotrypsin in nonaqueous media nih.gov.

Studies comparing the esterase activities of various serine alkaline proteinases have utilized N-acylated peptide ester substrates, including those with phenylalanine methyl ester moieties like Ac-(Ala)m-Phe-OMe (where m can be 0, 1, or 2), demonstrating the susceptibility of these compounds to enzymatic hydrolysis core.ac.ukresearchgate.net.

Biocatalytic Activity of Plant and Microbial Proteases on this compound Derivatives (e.g., Papain, Funastrain, Alcalase)

Various plant and microbial proteases exhibit biocatalytic activity on this compound derivatives, often in the context of peptide synthesis or transesterification reactions.

Papain: This cysteine protease from Carica papaya latex has been shown to catalyze the synthesis of protected dipeptide derivatives. While Z-Ala-Phe-OMe synthesis catalyzed by papain has been investigated, the esterolytic activity of papain, particularly at alkaline pH, can lead to the hydrolysis of the desired product unlp.edu.ar. However, papain is also capable of efficiently catalyzing the condensation of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester to form Z-Asp-Phe-OMe google.com.

Funastrain: A proteolytic extract from the latex of Funastrum clausum, funastrain, a papain-like protease, has been compared to papain for its ability to catalyze the synthesis of Z-Ala-Phe-OMe unlp.edu.arconicet.gov.ar. Similar to papain, the esterolytic activity of funastrain can influence the reaction outcome.

Alcalase: This microbial protease, primarily Subtilisin A from Bacillus licheniformis, is known for its broad substrate specificity and activity in various biotransformations. Alcalase has been used to catalyze the C-terminal amidation of Z-Ala-Phe-OMe researchgate.netresearchgate.net. It can also catalyze the transesterification of Z-Phe-O*Bu to this compound, demonstrating its esterase activity on Z-Phe derivatives google.com. Furthermore, Alcalase can catalyze the conversion of this compound to the corresponding thioester in the presence of thiols google.com. Alcalase also selectively catalyzes the hydrolysis of D,L-amino acid methyl and benzyl (B1604629) esters, including Phe-OMe, to yield L-amino acids and D-amino acid esters with high optical purity psu.edu.

Kinetic and Mechanistic Aspects of this compound Enzymatic Reactions

The kinetic and mechanistic details of enzymatic reactions involving this compound are crucial for understanding and optimizing these processes.

In thermolysin-catalyzed peptide synthesis using Z-Phe and Phe-OMe, kinetic studies have shown that the reaction can follow Michaelis-Menten kinetics tandfonline.compnas.org. The mechanism often involves the binding of both substrates to the enzyme to form a ternary complex pnas.orgacs.org. For the synthesis of Z-Asp-Phe-OMe catalyzed by thermolysin, kinetic measurements suggest a mechanism involving consecutive reactions of Z-Asp and Phe-OMe with the enzyme, where the reaction with Phe-OMe is the rate-determining step rsc.org. This suggests that an amino-enzyme intermediate is likely not involved rsc.org. The binding constants of substrates and the effect of inhibitors like Z-Asp have been investigated portlandpress.comrsc.org.

For serine proteases like alpha-chymotrypsin, the mechanism typically involves the formation of an acyl-enzyme intermediate. In the hydrolysis of ester substrates, the serine residue at the active site is acylated by the substrate, followed by deacylation by water. When this compound containing peptides are substrates for hydrolysis, the enzyme interacts with the peptide chain, and the kinetics are influenced by the amino acid residues surrounding the scissile ester bond core.ac.uk.

The kinetic behavior of enzymes like Alcalase in transesterification or amidation reactions involving this compound is influenced by factors such as solvent system, water activity, enzyme concentration, and substrate concentration google.comresearchgate.netresearchgate.net. The efficiency of these reactions and the potential for side reactions like hydrolysis are determined by the interplay of these factors and the enzyme's substrate specificity under the given conditions.

The use of this compound as an acyl acceptor in enzyme-catalyzed peptide synthesis often involves a condensation reaction, which is essentially the reverse of hydrolysis. The equilibrium of this reaction is influenced by the removal of water or the precipitation of the product, driving the synthesis forward nih.gov. Kinetic models have been developed to describe these reactions, particularly in biphasic systems nih.govnih.gov.

The specificity of proteases towards this compound and its derivatives is determined by the enzyme's active site and its subsites, which accommodate the amino acid residues around the scissile bond. For thermolysin, the preference for hydrophobic residues at the P1' position makes Phe-OMe a suitable acyl acceptor tandfonline.com. For serine proteases, the specificity is often directed towards aromatic residues like phenylalanine at the P1 position (on the carboxyl side of the scissile bond) in hydrolysis reactions google.com.

Characterization of Enzyme Substrate Specificity for this compound Analogues

Enzyme substrate specificity is a critical factor in biocatalysis, influencing both the rate and selectivity of a reaction. While the general structural requirements for protease substrates often involve specific amino acids in the acyl moiety, the leaving group also plays a role in influencing enzyme activity. scielo.br Extending enzyme-substrate interactions towards the S'-subsites can lead to enhanced specificities. scielo.br

Studies investigating the substrate specificity of enzymes with this compound and its analogues highlight the nuanced interactions within the enzyme's active site. For instance, in the context of peptide synthesis catalyzed by thermolysin, the apparent specificity was found to be dependent on the pH of the reaction media. nih.gov The specificity at the P1 and P2 positions varied depending on the protecting groups and amino acid residues. nih.gov The binding of substrate analogues to the enzyme's catalytic site is crucial for effective transformation. pnas.org

Research on papain has utilized modified phenylalanine derivatives, such as phenyldehydroalanine (B127500) (PDA) and styryldehydroalanine (SDA), as spectroscopic probes to study enzyme acylation. nih.gov These studies involved the synthesis of specific substrates containing these modified amino acids, including Ala-Ala-Phe-SDA-OMe. nih.gov The spectral changes observed upon enzyme acylation provided insights into the interaction between the enzyme and these substrate analogues. nih.gov

In the case of pepsin, studies with substrate analogues like Z-His-Phe(NO2)-Phe-OMe have shown that the enzyme's ability to bind substrate analogues at multiple sites, including the catalytic site, is acquired upon conversion from pepsinogen to pepsin. pnas.org This binding is considered the minimum requirement for effective interaction with small substrates leading to hydrolysis. pnas.org

Elucidation of Reaction Mechanisms and Catalytic Pathways

The mechanisms of enzymes that hydrolyze amide and ester bonds, such as proteases, esterases, and lipases, share similarities with base-catalyzed chemical hydrolysis. unipd.it A nucleophilic group within the enzyme's active site initiates an attack on the carbonyl group of the substrate. unipd.it This nucleophilic "chemical operator" can be a serine hydroxyl group, an aspartic acid carboxylate group, or a cysteine thiol functionality, depending on the enzyme. unipd.it

In serine hydrolases, the mechanism involves a catalytic triad, typically composed of Asp, His, and Ser residues. unipd.it The specific arrangement of these residues lowers the pKa of the serine hydroxyl group, enabling it to perform a nucleophilic attack on the carbonyl carbon of the substrate, forming a covalent acyl-enzyme intermediate and releasing the leaving group. unipd.it Subsequently, a nucleophile, often water, attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing the carboxylic acid product. unipd.it

In organic solvents with low water concentrations, other nucleophiles can compete with water for the acyl-enzyme intermediate, leading to various transformations like interesterification (acyl transfer), ammonolysis, and aminolysis of esters. unipd.it This flexibility in nucleophile utilization in non-aqueous media expands the synthetic utility of these enzymes.

The synthesis of peptides catalyzed by enzymes like thermolysin in buffer solutions provides a specific example of a biocatalytic pathway involving this compound. rsc.org For instance, the synthesis of Z-Ala-Phe-OMe from Z-Ala-OH and Phe-OMe.HCl can be catalyzed by thermolysin. rsc.org The reaction conditions, including temperature, influence the yield of the synthesized dipeptide. rsc.org

The mechanism of action of enzymes can also be studied using spectroscopic probes incorporated into substrate analogues. nih.gov For example, using modified phenylalanine derivatives in peptides allowed researchers to simultaneously follow acylation and deacylation reactions catalyzed by papain. nih.gov

Optimization of Biocatalytic Systems for this compound Transformations

Optimizing biocatalytic systems for transformations involving this compound and similar substrates is crucial for improving reaction efficiency, yield, and selectivity, particularly for potential scale-up. Factors such as solvent composition, pH, temperature, and enzyme immobilization strategies play significant roles.

Effects of Solvent Composition and Biphasic Media

The choice of solvent or the use of biphasic media can significantly impact enzyme activity and the thermodynamic equilibrium of biocatalytic reactions. Organic solvents can enhance the solubility of poorly water-soluble substrates, thereby increasing volumetric productivity. scispace.com Furthermore, organic solvents or biphasic systems can shift the reaction equilibrium towards synthesis over hydrolysis by altering substrate/product partitioning or reducing water activity. scispace.com

In the enzymatic synthesis of Phe-OMe from Z-Phe and PheOMe.HCl in aqueous/organic biphasic reaction mixtures, changing the organic solvent from ethyl acetate to 1,2-dichloroethane (B1671644) or chloroform resulted in a decrease in initial activity. scispace.com This decrease was attributed to the partitioning of substrates, particularly PheOMe.HCl, between the phases. scispace.com

Influence of pH and Temperature on Reaction Efficiency

pH and temperature are critical parameters that affect enzyme activity and stability. Each enzyme-substrate system typically has an optimal pH and temperature range for maximum activity. nih.govnih.gov However, the optimal pH can vary depending on the specific substrates involved. nih.gov

Studies on enzyme activity as a function of pH often show a bell-shaped curve, with maximal activity observed at or near the optimal pH. nih.govnih.gov Similarly, temperature influences reaction rates, with activity generally increasing with temperature up to an optimum, beyond which denaturation can occur, leading to decreased activity. rsc.orgnih.gov For instance, in the thermolysin-catalyzed synthesis of Z-Ala-Phe-OMe, the optimum temperature was found to be around 50 °C, with lower yields observed at higher temperatures potentially due to enzyme denaturation. rsc.org

Enzyme immobilization can sometimes improve pH and temperature tolerance, allowing enzymes to retain higher activity over a wider range of conditions compared to their free counterparts. nih.gov

Strategies for Enzyme Immobilization and Process Scale-Up

Enzyme immobilization is a widely used strategy to improve enzyme performance, including enhanced stability, reusability, and resistance to denaturation by organic solvents or harsh conditions. mdpi.comacs.org Immobilization facilitates the recovery and reuse of the enzyme, contributing to more cost-effective and sustainable processes. mdpi.com

Various supports and methods have been developed for enzyme immobilization, including entrapment in matrices like zeolitic imidazolate frameworks, covalent binding to functionalized supports, and encapsulation. mdpi.comrsc.org For example, lipase immobilized on modified silica (B1680970) supports showed improved pH tolerance and retained higher activity at elevated temperatures compared to free lipase. nih.gov Immobilized biocatalysts have also demonstrated good reusability over multiple reaction cycles. mdpi.com

Scale-up of biocatalytic processes requires efficient and robust enzyme systems. psu.edu Immobilization methods that are facile and scalable are essential for industrial applications. rsc.org Approaches such as in situ encapsulation of enzymes into stable matrices have shown promise for gram-scale synthesis of high-performance biocatalysts with high enzyme loading and minimal leaching. rsc.org Flow biocatalysis with immobilized enzymes is another area showing potential for synthetic transformations and eventual commercialization. mdpi.com Integrating enzyme immobilization with protein engineering can lead to biocatalysts with improved operational stability and performance under specific conditions. mdpi.com

Data on the effect of temperature on the yield of Z-Ala-Phe-OMe synthesis catalyzed by thermolysin illustrates the importance of temperature optimization for reaction efficiency. rsc.org

| Temperature (°C) | Yield of Z-Ala-Phe-OMe (%) |

| 25 | 43 rsc.org |

| 50 | 66 rsc.org |

| 70 | 48 rsc.org |

Data derived from the synthesis of Z-Ala-Phe-OMe catalyzed by free thermolysin. rsc.org

Further research findings detail the influence of pH and temperature on the relative activity of enzymes, highlighting how immobilization can impact these parameters. nih.gov

| Enzyme State | Optimal pH | Optimal Temperature (°C) | Relative Activity at 70°C (%) |

| Native Lipase | 7 nih.gov | 30 nih.gov | < 70 nih.gov |

| Immobilized Lipase | 7 nih.gov | 40 nih.gov | > 90 nih.gov |

Data is representative and based on studies with lipase immobilized on modified silica supports. nih.gov

Strategies for scale-up often involve developing immobilization techniques that are easily transferable from laboratory to industrial scale, ensuring consistent enzyme performance and productivity. rsc.org

Z Phe Ome in Biochemical and Molecular Interaction Studies

Use of Z-Phe-OMe and its Peptidic Analogues in Protease Activity Profiling

Peptidic compounds incorporating this compound or related structures are employed to profile the activity and specificity of various proteases. By systematically altering the amino acid sequence and modifications within these peptides, researchers can map the preferences of enzyme subsites.

Exploration of Protease Subsite Preferences (e.g., P2 position)

Studies investigating protease subsite preferences often utilize peptide substrates or inhibitors where the residues at specific positions, such as P2, are varied. For instance, research on cathepsin L1, a lysosomal cysteine proteinase, has shown that its S2 subsite, a deep hydrophobic pocket, is a major determinant of specificity, accommodating large hydrophobic residues at the P2 position dcu.ie. Similarly, studies on retroviral proteases, including HIV-1 protease, have indicated that the S2 subsite is crucial for determining specificity differences, with varying preferences for hydrophobic residues at the P2 position among different viral proteases mdpi.com. While this compound itself is a dipeptide derivative, longer peptidic analogues incorporating phenylalanine at the P2 position have been instrumental in understanding these subsite interactions. For example, studies on HIV-1 protease inhibitors have explored the preference for large aromatic residues like phenylalanine in the P1 and P1' positions, and the impact of different residues, including glutamic acid, in the P2' position on inhibitor potency core.ac.uk.

Interactive Table 1: Examples of Protease S2 Subsite Preferences

| Protease | Preferred P2 Residues (Examples) | Source |

| Cathepsin L1 | Large hydrophobic residues | dcu.ie |

| HIV-1 Protease | Small hydrophobic residues | mdpi.com |

| MMLV Protease | Branched-chain amino acids (Val, Ile, Leu) | mdpi.com |

| Streptopain (Motif A) | G, A | biorxiv.org |

| Streptopain (Motif B) | Q | biorxiv.org |

Design of this compound Derived Probes for Enzymatic Assays

This compound and its derivatives serve as scaffolds for designing probes used in enzymatic assays. These probes typically consist of a peptide sequence recognized by the target enzyme, coupled to a detectable moiety (e.g., a fluorophore or chromophore). Cleavage of the peptide by the enzyme releases the detectable marker, allowing for the measurement of enzyme activity. For example, Z-Phe-Arg sequences have been utilized in the design of activity-based probes for cathepsin B (CTB). CTB can catalyze the cleavage of the bond between the Z-Phe-Arg peptide and a coupled molecule, such as a fluorophore, resulting in a significant increase in fluorescence intensity upon cleavage, enabling the detection of CTB activity in cells nih.gov. Another example is the use of Z-Phe-Arg-AMC, a fluorogenic substrate where AMC (7-amido-4-methylcoumarin) is released upon cleavage, leading to increased fluorescence iris-biotech.de. Such probes are valuable tools for studying protease activity in various biological contexts.

Interactive Table 2: Examples of this compound Derived Probes

| Peptide Sequence | Enzyme Target(s) | Detectable Moiety Example | Application | Source |

| Z-Phe-Arg | Cathepsin B (CTB) | Hydroxymethylrhodamine green (HMRG) | Visual detection of enzyme activity in cells | nih.gov |

| Z-Phe-Arg | Various serine proteases (cathepsins, kallikrein, plasmin), papain, cruzain, trypsin | 7-amido-4-methylcoumarin (AMC) | Fluorogenic enzymatic assay | iris-biotech.de |

Investigations into Enzyme-Substrate Binding and Recognition

This compound and its analogues are employed in studies aimed at understanding the molecular basis of enzyme-substrate binding and recognition. These studies often involve kinetic analysis, structural methods like X-ray crystallography or NMR, and computational approaches. For instance, Z-His-Phe(NO2)-Phe-OMe has been used as a synthetic substrate to study the activity and binding properties of pepsin, an aspartic protease. Studies with acetylated pepsin and this substrate indicated that while acetylation might affect other binding sites, the catalytic site's ability to bind this specific substrate was not blocked, suggesting distinct binding interactions pnas.org. Furthermore, the synthesis of Z-Phe-Phe-OMe has been studied using pepsin as a catalyst in organic media, demonstrating the enzyme's ability to facilitate peptide bond formation under specific conditions and providing insights into the factors influencing reaction yields nih.gov. Computational strategies, such as molecular dynamics simulations combined with binding free energy calculations, have also been used to study the interaction of enzymes like metalloprotease PT121 with substrates like L-Phe-OMe, revealing how mutations can enhance substrate affinity and synthetic activity nih.gov.

Application in Studies of Peptide-Based Enzyme Inhibitors (e.g., Z-Phe-Ala-FMK related research)

Peptide-based enzyme inhibitors are a significant class of molecules in biochemical research and drug development. This compound related structures, particularly those incorporating the Phe-Ala sequence and electrophilic warheads like fluoromethyl ketone (FMK), have been extensively studied as protease inhibitors. Z-Phe-Ala-FMK (Z-FA-FMK) is a well-known example of such an inhibitor, primarily targeting cysteine proteases like cathepsin B caymanchem.comsigmaaldrich.com. Research on Z-Phe-Ala-FMK has demonstrated its ability to inhibit various biological processes mediated by these proteases, including T cell proliferation and activation, and reovirus replication caymanchem.commdpi.comnih.gov. Studies have shown that Z-Phe-Ala-FMK can inhibit effector caspases but not initiator caspases 8 and 10 caymanchem.comsigmaaldrich.com. Furthermore, Z-Phe-Ala-FMK has been shown to reduce the invasion of human amnion by certain cancer cells, suggesting its inhibitory effect on cathepsin L, another lysosomal cysteine protease involved in metastatic processes mdpi.com. The design and study of these peptide-based inhibitors provide valuable information about the active sites of enzymes and the structural requirements for effective inhibition.

Interactive Table 3: Examples of this compound Related Peptide Inhibitors

| Inhibitor Name / Structure Example | Target Enzyme Class / Specific Enzyme | Observed Effect(s) | Source |

| Z-Phe-Ala-FMK | Cysteine proteases (e.g., Cathepsin B, Cathepsin L, effector caspases) | Inhibition of T cell proliferation, inhibition of reovirus replication, reduced cancer cell invasion | caymanchem.comsigmaaldrich.commdpi.comnih.gov |

| Boc-Phe-[CH2-NH]-Phe-Glu-Phe-OMe | HIV-1 Protease | Tight-binding inhibition | core.ac.uk |

| Z-Leu-Leu-Phe-CH2F | Calpain I | Potent inhibition in enzymatic and cell-based assays | mdpi.com |

Advanced Synthetic Applications and Derivatives of Z Phe Ome

Incorporation of Z-Phe-OMe into Dipeptides for Structure-Activity Relationship Studies

The incorporation of this compound into dipeptides is a common strategy in the study of structure-activity relationships (SAR). By systematically coupling this compound with other protected amino acids, researchers can synthesize dipeptide derivatives with varied N-terminal residues. These dipeptides can then be used to probe the structural requirements for biological activity in enzymatic studies or as components in the synthesis of more complex peptides.

Synthesis and Research on Z-Ala-Phe-OMe

Z-Ala-Phe-OMe is a dipeptide derivative that has been synthesized and studied, particularly in the context of enzyme-catalyzed peptide synthesis. Its synthesis can be achieved by coupling Z-Ala-OH with Phe-OMe.HCl. fishersci.se Enzyme-catalyzed methods, such as those employing thermolysin, have been utilized for the synthesis of Z-Ala-Phe-OMe. fishersci.se

Research has focused on optimizing the conditions for the enzymatic synthesis of Z-Ala-Phe-OMe. For instance, synthesis catalyzed by free thermolysin starting from Z-Ala-OH and HCl.Phe-OMe has been performed in buffer at 50 °C. fishersci.se Studies have investigated reaction parameters such as temperature and the presence of additives like ammonium (B1175870) sulfate (B86663), which can aid in product precipitation and thus shift the reaction equilibrium towards synthesis. fishersci.se One study reported a yield of 66% for Z-Ala-Phe-OMe precipitated from the reaction medium after 6 hours at 50 °C using free thermolysin. fishersci.se Yields at other temperatures, such as 25 °C and 70 °C, were reported as 43% and 48%, respectively, indicating an optimal temperature around 50 °C for this specific enzymatic synthesis method. fishersci.se

Z-Ala-Phe-OMe has also been subjected to further enzymatic transformations, such as ester hydrolysis catalyzed by α-bovine chymotrypsin (B1334515) to yield Z-Ala-Phe-OH.

Synthesis Yields of Z-Ala-Phe-OMe by Enzymatic Synthesis

| Enzyme | Starting Materials | Temperature (°C) | Time (h) | Yield (%) | Citation |

| Thermolysin | Z-Ala-OH, Phe-OMe.HCl | 50 | 6 | 66 | fishersci.se |

| Thermolysin | Z-Ala-OH, Phe-OMe.HCl | 25 | - | 43 | fishersci.se |

| Thermolysin | Z-Ala-OH, Phe-OMe.HCl | 70 | - | 48 | fishersci.se |

Synthesis and Research on Z-Val-Phe-OMe

Z-Val-Phe-OMe, also known as N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester or CBZ-Val-Phe-OMe, is another protected dipeptide derivative that incorporates this compound. This compound is recognized as a synthetic peptide derivative and a protected dipeptide, serving as a crucial intermediate in the synthesis of larger peptides and proteins.

The synthesis of Z-Val-Phe-OMe typically involves the coupling of protected valine and phenylalanine derivatives. The benzyloxycarbonyl (Cbz or Z) group protects the amino group of valine, and the methyl ester protects the carboxyl group of phenylalanine. This protection strategy is fundamental in peptide synthesis to prevent undesired side reactions.

Research involving Z-Val-Phe-OMe often pertains to its role as a building block for more complex peptides with potential biological activities. Peptides containing valine and phenylalanine sequences can exhibit diverse biological effects, including antimicrobial, antiviral, and anticancer properties. Therefore, Z-Val-Phe-OMe is a valuable compound in the exploration of such biologically active molecules through peptide synthesis.

Synthesis and Research on Z-Phe-Phe-OMe

Z-Phe-Phe-OMe is a dipeptide derivative containing two phenylalanine residues, with the N-terminal protected by a Z group and the C-terminal as a methyl ester. Its synthesis has been reported using various coupling methods. One method involves the use of a polymer-bound mixed carboxylic dithiocarbamic anhydride (B1165640). In this approach, phenylalanine methyl ester hydrochloride is neutralized and then reacted with a Z-Phe-dithiocarbamic anhydride resin.

Research on Z-Phe-Phe-OMe includes studies on its synthesis and characterization. A reported synthesis using the polymer-bound reagent method yielded Z-Phe-Phe-OMe with a yield of 40% and a melting point of 135°C.

Synthesis Data for Z-Phe-Phe-OMe

| Method | Starting Materials | Yield (%) | Melting Point (°C) | Citation |

| Polymer-bound mixed carboxylic dithiocarbamic anhydride | Phenylalanine methyl ester HCl, Z-Phe-dithiocarbamic anhydride resin | 40 | 135 |

Furthermore, Z-Phe-Phe-OMe and related Phe-Phe sequences have been involved in studies related to enzyme inhibition and the synthesis of peptide analogs containing modified phenylalanine residues, such as didehydro-phenylalanine (ΔZPhe), to investigate conformational properties and biological activity.

Role in the Synthesis of Complex Peptide Architectures for Research Purposes

This compound and its dipeptide derivatives, such as Z-Ala-Phe-OMe, Z-Val-Phe-OMe, and Z-Phe-Phe-OMe, play a significant role in the synthesis of more complex peptide architectures used in research. These protected amino acid and dipeptide units serve as essential building blocks for assembling longer peptide chains with specific sequences and modifications.

The controlled coupling facilitated by the Z-group and methyl ester protection allows for the stepwise elongation of peptides, either in solution phase or on a solid support. Researchers utilize these protected fragments to construct peptides designed to mimic natural bioactive peptides or to create novel peptidomimetics with altered properties, such as improved metabolic stability or enhanced receptor interactions.

Analytical Methodologies for Characterization of Z Phe Ome and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and purity assessment of Z-Phe-OMe and its derivatives. Reverse-phase HPLC with a C18 column is a standard approach for evaluating the purity of such compounds. Mobile phases typically involve gradients of acetonitrile (B52724) and water. For instance, a gradient of acetonitrile-water (60:40 to 20:80) has been used to resolve related compounds.

HPLC is also employed to monitor reactions involving this compound and its derivatives. The progress of hydrogenation of this compound to Phe-OMe can be monitored by RP-HPLC, allowing for the visualization of the starting material (this compound) and the product (Phe-OMe) peaks over time. rsc.org RP-HPLC coupled with mass spectrometry (LC/ESI-MS) is a powerful technique for monitoring reaction steps and assessing the homogeneity of products like Z-Ala-Phe-OMe. rsc.org

Chiral HPLC can be utilized to assess the stereochemical purity of phenylalanine derivatives, including those related to this compound, by separating different stereoisomers. researchgate.net, mdpi.com The separation of diastereomers, such as Z-(R)-Ama(OBzl)-(S)-Phe-OMe and Z-(S)-Ama(OBzl)-(S)-Phe-OMe, can be achieved using normal-phase HPLC. tandfonline.com The elution profiles are typically monitored by UV detection at wavelengths such as 254 nm or 220 nm. tandfonline.com, mdpi.com

Thin Layer Chromatography (TLC) is another simple and effective chromatographic technique used for monitoring the progress of reactions involving this compound derivatives, such as the synthesis of Boc-Phe-Phe-OMe and its subsequent deprotection. rsc.org TLC is often performed on silica (B1680970) gel plates with fluorescent indicators, and spots can be visualized using methods like potassium permanganate (B83412) solution or chlorine/o-tolidine reaction. mdpi.com

Spectroscopic Characterization (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for the structural characterization and confirmation of this compound and its derivatives.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Techniques such as LC/ESI-MS are used for product characterization and homogeneity assessment of peptides like Z-Ala-Phe-OMe. unlp.edu.ar, rsc.org MALDI-ToF/ToF MS has been applied to characterize Fmoc-Phe-Phe-OMe, providing the molecular ion peak and fragmentation data that confirm the peptide sequence and structure. mdpi.com Analysis of mass spectra can reveal the presence of expected molecular ions, as well as adducts (e.g., sodium or potassium adducts) and potential side products. mdpi.com

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of atoms within the molecule, allowing for confirmation of the compound's structure and purity. mdpi.com, plos.org Analysis of chemical shifts, coupling constants, and signal integrals in ¹H NMR spectra helps identify different proton environments, such as aromatic protons, methylene (B1212753) groups, and methyl esters. mdpi.com, mdpi.com, plos.org ¹³C NMR spectroscopy provides complementary information about the carbon skeleton. mdpi.com, plos.org NMR is also used to study the conformation of peptides containing modified phenylalanine residues, such as dehydrophenylalanine (ΔZPhe), providing insights into their three-dimensional structure in solution. nih.gov, nih.gov In some cases, NMR can be used to assess the extent of racemization in peptide synthesis. researchgate.net

Infrared (IR) spectroscopy can also be used to identify key functional groups present in this compound derivatives, such as NH, C=O (ester, urethane, amide), and aliphatic and aromatic CH stretches. mdpi.com

Biochemical and Enzymatic Assays for Monitoring Reaction Progress

Biochemical and enzymatic assays are valuable tools for monitoring reactions that involve this compound or its derivatives, particularly in the context of enzymatic synthesis or modification.

Enzymatic synthesis of peptides, such as Z-Ala-Phe-OMe, catalyzed by enzymes like thermolysin or proteases from Carica papaya and Funastrum clausum, can be monitored using various methods. unlp.edu.ar, rsc.org, ubc.ca HPLC is frequently used to track the formation of the product (e.g., Z-Ala-Phe-OMe) and the consumption of starting materials (e.g., Z-Ala-OH and Phe-OMe). unlp.edu.ar, rsc.org, ubc.ca The peak areas in HPLC chromatograms can be used to estimate the yield of the enzymatic reaction over time. unlp.edu.ar

Specific enzymatic assays can also be developed to monitor the activity of enzymes that act upon this compound derivatives or to evaluate the inhibitory potential of these compounds. For example, peptidyl derivatives containing phenylalanine, such as Z-Phe-Ala-CH₂F or Z-Phe-Arg-CH₂F, have been evaluated as inhibitors of enzymes like cathepsin B or calpain I using enzymatic assays. mdpi.com These assays typically measure the enzyme's activity in the presence and absence of the inhibitor to determine parameters like IC₅₀ or k₂nd values. mdpi.com

Conductimetric methods have been used in enzymatic assays involving peptide derivatives, including those with phenylalanine, to monitor enzymatic activities by measuring changes in conductivity as the reaction progresses. nih.gov

Monitoring reaction progress in enzymatic synthesis often involves taking aliquots from the reaction mixture at different time points, quenching the reaction (e.g., by adding acid), and analyzing the samples by HPLC to quantify the reactants and products. unlp.edu.ar, rsc.org

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Z-Phe-OMe Analogues with Enhanced Research Utility

The strategic modification of the this compound structure offers a fertile ground for developing novel chemical tools with tailored properties for chemical biology investigations. Future research is expected to focus on creating analogues that can serve as probes, inhibitors, or building blocks with enhanced or novel functionalities.

One key area involves the incorporation of modified phenylalanine residues or alterations to the protecting groups. Research into peptide analogues has demonstrated the utility of incorporating constrained phenylalanine derivatives, such as 2',6'-dimethyltyrosine (DMT) and 2',6'-dimethylphenylalanine (DMP), as surrogates for phenylalanine to influence peptide conformation and activity ctdbase.org. Applying this concept to this compound could lead to Z-protected methyl ester derivatives of these constrained amino acids. Such analogues could be invaluable in synthesizing peptides or peptidomimetics with controlled three-dimensional structures, facilitating studies on how conformation impacts biological interactions, such as binding to receptors or enzymes.

Furthermore, modifications to the benzyloxycarbonyl group or the methyl ester could yield analogues with altered stability, solubility, or the ability to be selectively deprotected under specific biological conditions. For instance, incorporating photo-labile protecting groups would allow for the controlled release of the Phe-OMe moiety or derived peptides using light, providing a tool for studying biological processes with high spatial and temporal resolution. Similarly, analogues with modified ester groups could be designed for targeted enzymatic cleavage, enabling the delivery of the phenylalanine derivative to specific cellular compartments or tissues.

The development of this compound analogues also extends to creating building blocks for the synthesis of more complex molecular architectures, such as self-assembling peptides or hydrogels, which have applications in biomaterials and drug delivery fishersci.se. Tripeptides containing modified phenylalanine residues, synthesized as C-protected methyl esters, have been explored for their self-assembly properties fishersci.se. This suggests that this compound analogues incorporating features that promote controlled aggregation or interaction with biological structures could be designed, opening avenues for creating novel biomaterials or tools for studying self-assembly processes in biological contexts.

Future research will likely involve systematic structural variations of this compound, guided by the principles of medicinal chemistry and chemical biology, to create a library of analogues with diverse properties for probing biological systems and developing advanced research tools.

Advanced Biocatalytic Processes for Sustainable Production of this compound Derivatives

The increasing demand for protected amino acids and peptides in research and potential therapeutic applications necessitates the development of sustainable and environmentally friendly synthetic routes. Biocatalysis, utilizing enzymes or whole cells, presents a promising avenue for the production of this compound and its derivatives, offering advantages such as high selectivity, milder reaction conditions, and reduced waste compared to traditional chemical synthesis. uni.luuni.lu

Current research has demonstrated the feasibility of using enzymes for the synthesis and modification of protected amino acid derivatives. For example, thermolysin has been successfully employed in the biocatalytic synthesis of Z-Ala-Phe-OMe from Z-Ala-OH and Phe-OMe.HCl, achieving good yields and purity under environmentally friendly conditions nih.gov. Similarly, other enzymes like α-bovine chymotrypsin (B1334515) have been used for the hydrolysis of ester bonds in protected peptides, a reaction relevant to the manipulation of this compound derivatives nih.gov. Studies have also explored the use of different enzymes, such as araujiain, for the biocatalytic production of dipeptide derivatives like Z-Ala-Phe-OMe, investigating reaction parameters to optimize conversion and yield fishersci.no.

Future research in this area will focus on identifying and engineering novel enzymes with enhanced activity and substrate specificity for the synthesis and modification of this compound and a wider range of its analogues. This could involve directed evolution or rational enzyme design to improve catalytic efficiency, stability in various reaction media (including non-aqueous or mixed-aqueous systems), and tolerance to higher substrate concentrations. uni.lu

Table 1. Examples of Biocatalytic Reactions Involving Protected Amino Acid/Peptide Esters

| Reactants | Product | Enzyme Used | Outcome/Application | Source |

| Z-Ala-OH + Phe-OMe.HCl | Z-Ala-Phe-OMe | Thermolysin | Synthesis of dipeptide derivative | nih.gov |

| Z-Ala-Phe-OMe | Z-Ala-Phe-OH | α-bovine chymotrypsin | Hydrolysis of ester bond | nih.gov |

| Z-Ala-pNo + Phe-OMe | Z-Ala-Phe-OMe | Araujiain (immobilized) | Kinetically controlled dipeptide synthesis | fishersci.no |

| β-phenylalanine ethyl ester | β-phenylalanine | Candida antarctica lipase (B570770) A | Enzymatic resolution (relevant to protected amino acids) | uni.lu |

Future work will also involve optimizing reaction conditions, including temperature, pH, solvent systems, and substrate concentrations, to maximize product yield and purity while minimizing energy consumption and environmental impact. The integration of biocatalysis into the production of this compound derivatives is a key step towards developing greener and more efficient synthetic strategies in chemical biology.

Integration of this compound Research with Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern chemical biology, providing insights into molecular properties, reaction mechanisms, and interactions with biological targets. fishersci.co.uksigmaaldrich.com Integrating these computational approaches with experimental research on this compound can significantly accelerate the discovery and development of novel analogues and understanding their behavior.

Computational studies can also aid in the design of novel analogues by predicting their physicochemical properties, such as solubility, lipophilicity, and potential for interacting with specific biological structures. Quantitative Structure-Activity Relationship (QSAR) modeling, often employing computational descriptors, can correlate structural features of this compound analogues with their observed biological effects or research utility, guiding the synthesis of compounds with desired properties. sigmaaldrich.com

Furthermore, computational methods can play a vital role in optimizing biocatalytic processes for this compound production. Docking studies and molecular dynamics simulations can be used to model the interaction between enzymes and this compound or its precursors, providing insights into the binding modes and catalytic mechanisms. This information can then be used to guide enzyme engineering efforts to improve catalytic efficiency or alter substrate specificity.

In silico screening of virtual libraries of this compound analogues can help prioritize synthesis efforts by identifying promising candidates with predicted desirable properties, such as enhanced stability or specific reactivity. Computational tools can also be used to simulate reaction pathways and predict potential byproducts, aiding in the design of cleaner and more efficient synthetic routes, including biocatalytic ones.

Future research will increasingly leverage advanced computational techniques, including machine learning and artificial intelligence, to analyze large datasets generated from experimental studies on this compound and its analogues. This will enable the identification of complex relationships between structure, properties, and function, leading to more rational design strategies and a deeper understanding of how these molecules can be utilized in chemical biology.

Q & A

Q. What are the critical considerations for synthesizing Z-Phe-ome to ensure reproducibility across laboratories?

- Methodological Answer : Use the PICOT framework to standardize parameters:

- Population : Reaction conditions (solvent, temperature, catalyst).

- Intervention : Synthesis protocols (e.g., solid-phase vs. solution-phase).

- Comparison : Alternative methods’ yield/purity outcomes.

- Outcome : Quantified metrics (e.g., enantiomeric excess).

- Time : Reaction duration optimization.

Validate via inter-laboratory studies and document deviations using standardized templates. For example, create a comparative table of synthesis parameters from 5+ studies, analyzed via ANOVA to identify variability factors .

Q. Which analytical techniques are recommended for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic (NMR, FT-IR, Mass Spectrometry) and chromatographic (HPLC, UPLC) methods. Follow subsampling guidelines to ensure representative aliquots:

- Use homogenization protocols for particulate samples.

- Report analytical subsampling errors (sFE) to validate consistency.

Example: Include a table comparing detection limits and precision metrics across techniques .

How to formulate a hypothesis-driven research question for studying this compound’s pharmacokinetics?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Access to in vivo/in vitro models.

- Interesting : Mechanistic relevance to drug delivery.

- Novel : Comparison with existing prodrugs.

- Ethical : IACUC-approved animal protocols.

- Relevant : Therapeutic potential alignment.

Structure using PICOT (e.g., Population: rat models; Intervention: oral administration; Outcome: plasma concentration over 24h) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro models?

- Methodological Answer : Conduct a systematic review with meta-analysis , incorporating variables:

Q. What strategies mitigate batch-to-batch variability in this compound production for high-throughput screening?

- Methodological Answer : Implement Quality by Design (QbD) principles :

- Define Critical Quality Attributes (CQAs: purity, solubility).

- Use Design of Experiments (DoE) to optimize factors (e.g., stirring rate, reagent stoichiometry).

Monitor via statistical process control charts (e.g., X-bar charts for yield consistency). Include a failure mode analysis table to prioritize risk factors .

Q. How to design a multi-omics study to explore this compound’s mechanism of action while addressing confounders?

- Methodological Answer : Apply the PEO framework :

- Population : Cellular/organism models (e.g., knockout vs. wild-type).

- Exposure : Dose-response gradients.

- Outcome : Transcriptomic/proteomic endpoints.

Use Bayesian inference to integrate in silico predictions with experimental data. Example: A sensitivity analysis table can rank omics features by effect size .

Q. What integrative approaches reconcile discrepancies between computational predictions and experimental binding affinity data for this compound?

- Methodological Answer : Employ Bayesian model updating :

- Refine molecular docking predictions using empirical Surface Plasmon Resonance (SPR) data.

Validate via cross-validation (e.g., 80/20 training-test splits).

Example: A comparative table of predicted vs. observed Kd values with confidence intervals .

Data Management and Reporting

Q. How to structure a data management plan (DMP) for this compound studies to ensure reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document metadata (e.g., synthesis batch codes, instrument calibration logs).

- Use version-controlled repositories (e.g., Zenodo, Figshare).

Include a DMP table outlining data types, storage formats, and retention policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.